- Preparation of pyrimidine derivatives as antiviral agents, World Intellectual Property Organization, , ,
Cas no 951655-49-5 ((2-Oxo-1,2-dihydropyridin-3-yl)boronic acid)

951655-49-5 structure
Produktname:(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid
CAS-Nr.:951655-49-5
MF:C5H6BNO3
MW:138.917041301727
MDL:MFCD12964572
CID:1036515
PubChem ID:55262735
(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- B-(1,2-dihydro-2-oxo-3-pyridinyl)-Boronic acid
- (2-Oxo-1,2-dihydropyridin-3-yl)boronic acid
- (2-oxo-1H-pyridin-3-yl)boronic acid
- 2-hydroxypyridin-3-ylboronic acid
- 2-Oxo-1,2-dihydropyr
- 2-Oxo-1,2-dihydropyridin-3-yl-boronic Acid
- 1,2-Dihydro-2-oxo-pyridin-3-ylboronic acid
- (2-hydroxypyridin-3-yl)boronic acid
- 2-HYDROXYPYRIDINE-3-BORONIC ACID
- 2-hydroxypridine-3-boronic acid
- GLZIGOHMFYRHAO-UHFFFAOYSA-N
- FCH1436974
- AB59785
- AK120936
- OR302583
- BC001410
- 2-oxo-1,2-dihydropyridin-3-ylboronic acid
- AB00
- B-(1,2-Dihydro-2-oxo-3-pyridinyl)boronic acid (ACI)
- AS-46540
- 951655-49-5
- DB-327667
- MFCD12964572
- MFCD10697509
- AKOS016000653
- CS1662
- (1,2-Dihydro-2-oxo-3-pyridinyl)boronic acid
- SCHEMBL321446
- DTXSID90717034
- CS-0053509
- (2-OXO-1,2-DIHYDROPYRIDIN-3-YL)BORONICACID
- SY031727
- AKOS006302942
-
- MDL: MFCD12964572
- Inchi: 1S/C5H6BNO3/c8-5-4(6(9)10)2-1-3-7-5/h1-3,9-10H,(H,7,8)
- InChI-Schlüssel: GLZIGOHMFYRHAO-UHFFFAOYSA-N
- Lächelt: O=C1C(B(O)O)=CC=CN1
Berechnete Eigenschaften
- Genaue Masse: 139.0440732g/mol
- Monoisotopenmasse: 139.0440732g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 1
- Komplexität: 209
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 69.6
Experimentelle Eigenschaften
- Dichte: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Löslich (188 g/l) (25° C),
(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1102638-10g |
B-(1,2-dihydro-2-oxo-3-pyridinyl)-Boronic acid |
951655-49-5 | 95% | 10g |
$3090 | 2024-07-28 | |
eNovation Chemicals LLC | D499264-250MG |
(2-oxo-1,2-dihydropyridin-3-yl)boronic acid |
951655-49-5 | 97% | 250mg |
$85 | 2024-07-21 | |
eNovation Chemicals LLC | D499264-500MG |
(2-oxo-1,2-dihydropyridin-3-yl)boronic acid |
951655-49-5 | 97% | 500mg |
$115 | 2024-07-21 | |
eNovation Chemicals LLC | D499264-1G |
(2-oxo-1,2-dihydropyridin-3-yl)boronic acid |
951655-49-5 | 97% | 1g |
$155 | 2024-07-21 | |
eNovation Chemicals LLC | Y1194894-1g |
2-Hydroxypyridine-3-boronic Acid |
951655-49-5 | 95% | 1g |
$860 | 2023-09-03 | |
abcr | AB389689-250 mg |
2-Hydroxypyridine-3-boronic acid, 95%; . |
951655-49-5 | 95% | 250mg |
€301.40 | 2023-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124149-250mg |
(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid |
951655-49-5 | 97% | 250mg |
¥370.00 | 2024-04-24 | |
Advanced ChemBlocks | G-7460-250MG |
(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid |
951655-49-5 | 97% | 250MG |
$200 | 2023-09-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU12056-100G |
(2-oxo-1,2-dihydropyridin-3-yl)boronic acid |
951655-49-5 | 97% | 100g |
¥ 72,586.00 | 2023-04-12 | |
Chemenu | CM109184-250mg |
(2-oxo-1,2-dihydropyridin-3-yl)boronic acid |
951655-49-5 | 95%+ | 250mg |
$*** | 2023-05-29 |
(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Butyllithium , 1,3-Propanediamine Solvents: Tetrahydrofuran , Hexane ; 15 min, -76 °C; 15 min, -76 °C; -76 °C → rt; rt → 19 °C; 19 °C → 0 °C
1.2 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 5, rt; rt → 0 °C; 10 min, 0 °C
1.2 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 5, rt; rt → 0 °C; 10 min, 0 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 15 min, rt → -76 °C
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 15 min, -76 °C → rt; 16 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 5
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 15 min, -76 °C → rt; 16 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 5
Referenz
- Tricyclic compound, and preparation method therefor and medical use thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 15 min, -78 °C
1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -78 °C; -78 °C → rt; rt → 0 °C
1.3 Reagents: Trimethyl borate ; 30 min, 0 °C; 0 °C → rt; 15 h, rt
1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -78 °C; -78 °C → rt; rt → 0 °C
1.3 Reagents: Trimethyl borate ; 30 min, 0 °C; 0 °C → rt; 15 h, rt
Referenz
- Preparation of 1H-pyrazolo[4,3-b]pyridine derivatives as PDE1 inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; 15 min, -76 °C; 15 min, -76 °C; -76 °C → 19 °C; 19 °C → 0 °C
1.2 Reagents: Trimethyl borate ; 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Trimethyl borate ; 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Preparation of heterocyclic antiviral compounds as hepatitis C virus NS5B polymerase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 130 °C
Referenz
- Preparation of naphthyridine compounds as inhibitors of HPK1 useful for treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; rt → -76 °C; 15 min, -76 °C
1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -76 °C; -76 °C → rt; rt → 0 °C
1.3 Reagents: Trimethyl borate ; 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 5
1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -76 °C; -76 °C → rt; rt → 0 °C
1.3 Reagents: Trimethyl borate ; 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 5
Referenz
- Heterocyclic compounds as antiviral agents and their preparation and use in the treatment of hepatitis C virus infection, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 15 min, -78 °C
1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -78 °C; -78 °C → rt; rt → 0 °C
1.3 Reagents: Trimethyl borate ; 30 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -78 °C; -78 °C → rt; rt → 0 °C
1.3 Reagents: Trimethyl borate ; 30 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referenz
- Preparation of 1H-pyrazolo[4,3-b]pyridines as phosphodiesterase 1 inhibitors, World Intellectual Property Organization, , ,
(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Raw materials
(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Preparation Products
(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Verwandte Literatur
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
951655-49-5 ((2-Oxo-1,2-dihydropyridin-3-yl)boronic acid) Verwandte Produkte
- 1804859-05-9(Methyl 2-(difluoromethyl)-4-hydroxy-3-iodopyridine-5-carboxylate)
- 2228710-41-4(tert-butyl N-5-(1,2-dihydroxyethyl)-2,3-dimethoxyphenylcarbamate)
- 2361732-40-1(N-[3,5-Difluoro-4-(1-pyrrolidinyl)phenyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide)
- 2137577-11-6(1-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carbonitrile)
- 205259-71-8((4-(Piperidin-1-ylsulfonyl)phenyl)methanamine)
- 2418703-87-2(3-methanesulfonyl-1-azaspiro4.4nonane hydrochloride)
- 425623-55-8(9-O-Demethylmitragynine)
- 1339924-10-5((1-propyl-1H-imidazol-2-yl)(1H-pyrazol-4-yl)methanol)
- 26549-21-3((S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane)
- 2138821-82-4(N-[(3-bromocyclobutyl)methyl]but-2-enamide)
Empfohlene Lieferanten
atkchemica
(CAS:951655-49-5)(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:951655-49-5)(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid

Reinheit:99%
Menge:5g
Preis ($):353.0